Mosapride citrate

Description

Properties

IUPAC Name |

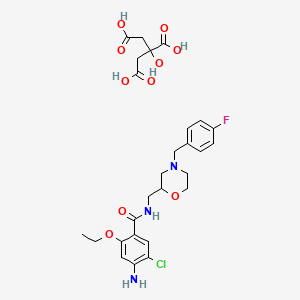

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZTYZBFZKRPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClFN3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046207 | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112885-42-4 | |

| Record name | Mosapride citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AS 4370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapride citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF497J489P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prokinetic Power of Mosapride Citrate: A Deep Dive into its Mechanism of Action in Gastrointestinal Motility

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of mosapride citrate, a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist, in enhancing gastrointestinal (GI) motility. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its molecular interactions, signaling pathways, and physiological effects, supported by quantitative data, detailed experimental methodologies, and visual representations of its core mechanisms.

Core Mechanism of Action: A Selective 5-HT₄ Receptor Agonist

This compound's primary mechanism of action is its function as a selective agonist at the 5-HT₄ receptor.[1][2] These receptors are predominantly located on cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[3] Upon binding, mosapride stimulates these receptors, leading to an enhanced release of acetylcholine (ACh).[3] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, then acts on muscarinic receptors on smooth muscle cells, promoting contraction and increasing the force and frequency of peristaltic waves. This cascade of events results in accelerated gastric emptying and improved intestinal transit.[1][2]

A key advantage of this compound is its high selectivity for the 5-HT₄ receptor with minimal affinity for dopamine D₂ and 5-HT₃ receptors.[1] This selectivity profile mitigates the risk of extrapyramidal side effects and certain cardiovascular events that have been associated with less selective prokinetic agents like metoclopramide and cisapride.[1][2][4]

Molecular Interactions and Signaling Cascade

Mosapride's interaction with the 5-HT₄ receptor initiates a well-defined intracellular signaling pathway. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to the Gs alpha subunit.

Activation of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5][6][7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5][6][7][8] PKA then phosphorylates various downstream targets, ultimately facilitating the release of acetylcholine from presynaptic nerve terminals.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's pharmacological profile.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Test System | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |

| Mosapride | 5-HT₄ | Guinea Pig Ileum | 84.2 | - | [9] |

| 5-HT₄ | Guinea Pig Striatum | - | 113 | [10] | |

| 5-HT₃ | NCB-20 Cells | - | ~10,000 | [9] | |

| Cisapride | 5-HT₄ | Guinea Pig Striatum | - | ~26.3 | [11] |

| Metoclopramide | 5-HT₄ | Guinea Pig Striatum | - | ~289 | [11] |

Table 2: In Vitro Functional Potency

| Compound | Preparation | Effect | EC₅₀ (nM) | Reference(s) |

| Mosapride | Guinea Pig Ileum (electrically evoked contractions) | Enhancement | 73 | [10] |

| Rat Esophagus (carbachol-precontracted) | Relaxation | 208 | [10] | |

| Guinea Pig Distal Colon | Contraction | 3029 | [10] |

Table 3: Clinical Efficacy on Gastric Emptying

| Study Population | Intervention | Change in Gastric Emptying Half-Time (T₁/₂) | Reference(s) |

| GERD Patients on PPI | PPI + Mosapride (8 weeks) | No significant change from baseline (61.2 ± 17.8 min to 65.0 ± 15.5 min) | [12][13] |

| GERD Patients on PPI | PPI + Placebo (8 weeks) | Significant delay (57.5 ± 12.9 min to 88.5 ± 48.2 min) | [12][13] |

| Healthy Volunteers | 10 mg Mosapride (single dose) | Significant enhancement of gastric emptying | [14] |

| Healthy Volunteers | High-viscosity liquid meal + Mosapride | Significantly accelerated gastric emptying compared to meal alone | [15] |

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

This protocol is a representative method for determining the binding affinity of this compound to 5-HT₄ receptors using [³H]GR113808, a selective 5-HT₄ antagonist radioligand.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. graphyonline.com [graphyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endoscopic evaluation of gastric emptying and effect of this compound on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mosapride Accelerates the Delayed Gastric Emptying of High-Viscosity Liquids: A Crossover Study Using Continuous Real-Time 13C Breath Test (BreathID System) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Mosapride Citrate on the Enteric Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Mosapride citrate is a potent and selective serotonin 5-HT₄ receptor agonist that functions as a gastroprokinetic agent.[1][2] Its primary mechanism of action is centered on the enhancement of acetylcholine release from cholinergic neurons within the enteric nervous system (ENS), leading to increased gastrointestinal motility.[1][2][3] Unlike previous prokinetic agents such as cisapride, mosapride exhibits high selectivity for the 5-HT₄ receptor with minimal affinity for D₂ dopamine receptors or K⁺ channels, thereby offering a more favorable safety profile. Emerging research also indicates a partial antagonistic effect on 5-HT₃ receptors and a potential role in promoting enteric neurogenesis through the c-RET signaling pathway.[2][4][5] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, quantitative effects, and experimental methodologies related to the action of this compound on the ENS.

Core Mechanism of Action: 5-HT₄ Receptor Agonism

The foundational mechanism of mosapride's prokinetic effect lies in its role as a selective agonist for the 5-hydroxytryptamine type 4 (5-HT₄) receptors located on enteric neurons.[1][5] The ENS, the intrinsic nervous system of the gastrointestinal tract, heavily relies on serotonin to modulate motility, secretion, and sensation.[1]

Upon binding to these 5-HT₄ receptors, mosapride initiates a G-protein coupled receptor (GPCR) cascade. Specifically, the receptor is coupled to a Gs alpha subunit, which activates adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine (ACh) from the presynaptic terminals of cholinergic enteric neurons.[4] The released ACh then binds to muscarinic receptors on the smooth muscle cells of the gastrointestinal wall, inducing muscle contraction and enhancing peristalsis.[6] This cholinergic stimulation results in accelerated gastric emptying and increased motility throughout the upper GI tract and colon.[3][7]

Signaling Pathway Diagram

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. This compound, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A protein tyrosine kinase receptor, c-RET signaling pathway contributes to the enteric neurogenesis induced by a 5-HT4 receptor agonist at an anastomosis after transection of the gut in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of mosapride on motility of the small intestine and caecum in normal horses after jejunocaecostomy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Mosapride Citrate: Molecular Structure and Properties

Introduction

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility and is primarily utilized in the management of conditions such as functional dyspepsia, chronic gastritis, and gastroesophageal reflux disease (GERD).[1][2][3] It functions as a selective serotonin 5-HT4 receptor agonist, distinguishing it from earlier prokinetic agents through a more targeted mechanism of action and a favorable safety profile.[1][3] Developed by Dainippon Sumitomo Pharma, this compound, also known by trade names like Gasmotin, acts by stimulating 5-HT4 receptors in the gastrointestinal nerve plexus.[2][4] This action increases the release of acetylcholine, which in turn enhances gastric emptying and overall gut motility.[3][5] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacology, and key experimental protocols related to this compound for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is the citrate salt of mosapride, often in a dihydrate form. Its chemical name is (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate dihydrate.[3][6] The structure consists of a substituted benzamide core linked to a morpholine ring, which is crucial for its pharmacological activity.

Table 1: Chemical Identifiers for this compound Dihydrate

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | [7] |

| CAS Number | 636582-62-2 (Dihydrate); 112885-42-4 (Anhydrous Citrate) | [7][8] |

| Molecular Formula | C₂₁H₂₅ClFN₃O₃ · C₆H₈O₇ · 2H₂O (Dihydrate) | [3] |

| Molecular Weight | 650.05 g/mol (Dihydrate); 614.02 g/mol (Anhydrous Citrate) | [3][4][7] |

| InChIKey | KVKIQHMTGSGTFO-UHFFFAOYSA-N (Dihydrate) | [7] |

| SMILES | CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | [7] |

| Synonyms | AS-4370, Gasmotin |[6][8] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to yellowish-white crystalline powder | [3] |

| Melting Point | 110-114 °C | [9] |

| Solubility | Water: Practically insoluble / Insoluble | [3][4] |

| Methanol: Sparingly soluble | [3][10] | |

| DMSO: ~15-90 mg/mL | [4][11] | |

| Dimethylformamide (DMF): ~20 mg/mL | [11] | |

| Partition Coefficient (logP) | 9.1 x 10² (chloroform/water, pH 7.0) | [3] |

| UV/Vis (λmax) | 212, 232, 274, 309 nm |[11] |

Pharmacology

Mechanism of Action

The primary mechanism of action for this compound is its function as a selective serotonin 5-HT4 receptor agonist.[1] When mosapride binds to 5-HT4 receptors located within the enteric nervous system of the gastrointestinal tract, it triggers a signaling cascade that stimulates the release of the neurotransmitter acetylcholine (ACh).[1][2][5] The increased availability of ACh promotes the contraction of smooth muscles in the gut wall, leading to enhanced peristalsis, accelerated gastric emptying, and improved overall gastrointestinal motility.[1][3]

A key advantage of mosapride is its high selectivity for the 5-HT4 receptor. It exhibits minimal affinity for 5-HT3 and dopamine D2 receptors.[1] This selectivity is clinically significant as it reduces the likelihood of adverse effects commonly associated with less selective prokinetic agents, such as nausea or extrapyramidal symptoms.[1] Some studies also suggest mosapride possesses 5-HT3 receptor antagonist properties, which may contribute to its therapeutic effects in managing functional gastrointestinal disorders.[12][13]

This compound 5-HT4 Receptor Signaling Pathway.

Receptor Binding Profile

The efficacy and safety profile of mosapride are directly related to its receptor binding affinities. It binds potently to the 5-HT4 receptor while showing significantly lower affinity for other receptor types.

Table 3: Receptor Binding Affinities of Mosapride

| Receptor Target | Affinity Metric | Value (nM) | Species/Tissue | Source(s) |

|---|---|---|---|---|

| 5-HT₄ | Kᵢ | 69.9 | - | [11] |

| 5-HT₄ | Kᵢ | 84.2 | Guinea pig ileum | [14] |

| 5-HT₄ | IC₅₀ | 113 | Guinea pig striatum | [15][16] |

| 5-HT₃ | Kᵢ | 1,189 | - | [11][13] |

| Dopamine D₂ | - | No significant activity | - | [13] |

| 5-HT₁ | - | No significant activity | - | [11][13] |

| 5-HT₂ | - | No significant activity | - |[11][13] |

Pharmacokinetics and Metabolism

Mosapride is well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1] The drug is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a major role.[1][5] The main metabolic pathway involves the removal of the 4-fluorobenzyl group, resulting in the primary metabolite, known as M-1 (des-4-fluorobenzyl compound).[3][5] Other minor pathways include oxidation of the morpholine ring and hydroxylation of the benzene ring.[3][5] Excretion occurs through both urine and feces.[3][5] The plasma protein binding rate for mosapride is high, at approximately 99.0%.[5]

Metabolic Pathway of this compound.

Pharmacokinetic parameters can vary significantly between species, which is a critical consideration in preclinical development.

Table 4: Pharmacokinetic Parameters of Mosapride in Different Species (Oral Administration)

| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Bioavailability (%) | Source(s) |

|---|---|---|---|---|---|

| Human | 5 mg (single dose) | ~30.7 | ~2.0 | - | [5] |

| Dog (Male) | 10 | 207 | 1.5 | 8% | [6] |

| Monkey (Male) | 10 | 862 | 0.9 | 14% | [6] |

| Rat (Male) | 10 | 44 | 1.9 | 7% | [17] |

| Rat (Female) | 10 | 788 | 2.8 | 47% | [17] |

| Horse | 1.0 | 60 | 3.6 - 4.2 | - |[18] |

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of mosapride for 5-HT4 receptors, as described in studies using guinea pig striatum or ileum.[14][15]

-

Tissue Preparation: Homogenize guinea pig striatum or ileum in an appropriate buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the 5-HT4 receptors.

-

Radioligand: Use a selective 5-HT4 antagonist radioligand, such as [³H]-GR113808.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: After reaching equilibrium, separate the bound and free radioligand using rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of mosapride. Calculate the IC₅₀ value (the concentration of mosapride that inhibits 50% of specific binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Gastrointestinal Motility Assay

This protocol is based on experiments evaluating the prokinetic effects of mosapride on isolated guinea pig ileum.[13][15]

-

Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer Setup: Attach one end of the tissue to a fixed point and the other to an isometric force transducer to record muscle contractions.

-

Stimulation: Induce electrical field stimulation (EFS) to evoke cholinergic contractions.

-

Drug Application: Add cumulative concentrations of this compound to the organ bath and record the enhancement of the electrically evoked contractions.

-

Data Analysis: Plot the increase in contractile force against the mosapride concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration that produces 50% of the maximum effect.

Protocol 3: Quantitative Analysis by Quantitative NMR (qNMR)

This protocol provides a method for the precise content determination of this compound raw material.[19]

Workflow for Quantitative NMR (qNMR) Analysis.

-

Sample Preparation: Accurately weigh a sample of this compound and a suitable internal standard (e.g., maleic acid for ¹H NMR or 4,4′-difluorodiphenylmethanone for ¹⁹F NMR).[19] Dissolve the mixture in an appropriate deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition: Acquire the NMR spectrum (either ¹H or ¹⁹F) using an optimized set of parameters, including a sufficient relaxation delay (D1) to ensure complete signal relaxation for accurate quantification.

-

Peak Selection: Identify and select non-overlapping, characteristic signal peaks for both this compound and the internal standard. For ¹⁹F NMR, the signal from the fluorine atom on mosapride can be used.[19]

-

Integration: Carefully integrate the selected peaks for both the analyte and the internal standard.

-

Calculation: Calculate the content of this compound using the ratio of the integrals, the molecular weights, and the masses of the sample and the internal standard. This method can also be adapted to determine the salt-forming ratio between mosapride and citrate.[19]

Conclusion

This compound is a well-characterized gastroprokinetic agent with a highly selective mechanism of action centered on the 5-HT4 receptor. Its molecular structure and physicochemical properties are well-defined, enabling various analytical and formulation strategies. The pharmacological profile, distinguished by its receptor selectivity, underpins its clinical efficacy and favorable safety. The pharmacokinetic properties, including its metabolism via CYP3A4, are crucial for understanding its clinical use and potential drug interactions. The experimental protocols detailed herein provide a foundation for further research and development in the field of gastrointestinal motility disorders.

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. What is this compound Hydrate used for? [synapse.patsnap.com]

- 3. mims.com [mims.com]

- 4. selleckchem.com [selleckchem.com]

- 5. verification.fda.gov.ph [verification.fda.gov.ph]

- 6. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound dihydrate | C27H37ClFN3O12 | CID 6918047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C27H33ClFN3O10 | CID 119583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound 636582-62-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 112885-42-4 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | CAS:112885-42-4 | 5-HT receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 17. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

Mosapride Citrate's Role in Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mosapride citrate is a potent and selective serotonin 5-HT₄ receptor agonist that plays a crucial role in enhancing gastrointestinal (GI) motility. Its prokinetic effects are primarily mediated through the facilitation of acetylcholine (ACh) release from cholinergic neurons in the enteric nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental evidence, and quantitative data elucidating the role of this compound in acetylcholine release. Detailed experimental protocols, data summaries, and signaling pathway visualizations are presented to support further research and drug development in this area.

Introduction

Gastrointestinal motility is a complex process regulated by the enteric nervous system, where acetylcholine serves as a primary excitatory neurotransmitter. Dysregulation of ACh release can lead to various motility disorders. This compound has emerged as a valuable therapeutic agent for conditions such as functional dyspepsia and gastroesophageal reflux disease by virtue of its ability to stimulate ACh release.[1] This document will explore the core mechanism of this compound's action on cholinergic neurons.

Mechanism of Action: 5-HT₄ Receptor Agonism and Acetylcholine Release

The fundamental mechanism by which this compound enhances GI motility is its selective agonism at the 5-hydroxytryptamine-4 (5-HT₄) receptors located on enteric cholinergic neurons.[2][3]

Signaling Pathway:

The binding of this compound to 5-HT₄ receptors initiates a downstream signaling cascade that culminates in the release of acetylcholine. This process can be summarized as follows:

-

Receptor Binding: this compound binds to and activates 5-HT₄ receptors on the presynaptic terminals of cholinergic neurons within the myenteric plexus.

-

G-Protein Activation: The activated 5-HT₄ receptor, a G-protein coupled receptor, stimulates the associated Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A.

-

Ion Channel Phosphorylation: PKA is thought to phosphorylate specific ion channels, leading to an influx of calcium ions (Ca²⁺) into the presynaptic terminal.

-

Acetylcholine Exocytosis: The increase in intracellular Ca²⁺ concentration triggers the fusion of acetylcholine-containing vesicles with the presynaptic membrane, resulting in the release of acetylcholine into the synaptic cleft.

-

Muscarinic Receptor Activation: The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, leading to muscle contraction and enhanced gastrointestinal motility.

The enhancing effect of mosapride on motility is antagonized by atropine, a muscarinic receptor antagonist, and by GR113808, a selective 5-HT₄ receptor antagonist, confirming the involvement of both receptor types in its mechanism of action.[4]

Diagram of the Signaling Pathway:

References

The Affinity of Mosapride Citrate for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is mediated through its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. A comprehensive understanding of mosapride's affinity and activity at different 5-HT receptor subtypes is crucial for elucidating its therapeutic effects and potential side-effect profile. This technical guide provides an in-depth overview of the binding affinity of this compound for various serotonin receptor subtypes, with a focus on quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Quantitative Affinity and Potency Data

The binding affinity and functional potency of this compound have been characterized across several serotonin receptor subtypes. The data consistently demonstrates a high affinity and selective agonist activity at the 5-HT4 receptor, with a weaker antagonist activity at the 5-HT3 receptor. Mosapride shows negligible affinity for 5-HT1 and 5-HT2 receptors.[2][3]

Table 1: Binding Affinity of this compound for Serotonin Receptor Subtypes

| Receptor Subtype | Ligand/Assay Type | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Ileum | 84.2 | - | [1] |

| 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Striatum | - | 113 | [4] |

| 5-HT₄ | [³H]GR113808 Binding | - | 69.9 | - | [2] |

| 5-HT₃ | - | - | 1,189 | - | [2] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: Functional Potency of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Tissue Preparation | EC₅₀ (nM) | Effect | Reference |

| 5-HT₄ | Electrically Evoked Contractions | Guinea Pig Ileum | 73.2 | Agonist | [2][4] |

| 5-HT₄ | Relaxation of Precontracted Muscle | Rat Esophageal Thoracic Muscularis Mucosa | 208.4 | Agonist | [2][4] |

| 5-HT₄ | Contraction | Guinea Pig Distal Colon | 3029 | Agonist | [4] |

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the binding affinity and functional activity of this compound.

Radioligand Binding Assays for 5-HT₄ Receptor Affinity

Radioligand binding assays are utilized to determine the affinity of a drug for a specific receptor. In the case of mosapride and the 5-HT₄ receptor, the selective antagonist [³H]GR113808 is commonly used as the radioligand.[1][4]

Objective: To determine the inhibition constant (Kᵢ) of this compound for the 5-HT₄ receptor.

Materials:

-

Membrane preparations from guinea pig ileum or striatum.[1][4]

-

[³H]GR113808 (radioligand).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the selected tissue (e.g., guinea pig ileum) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled 5-HT₄ ligand is used in a parallel set of tubes.

-

Equilibration: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value for mosapride is determined by plotting the percentage of specific binding against the logarithm of the mosapride concentration. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.[2]

References

Methodological & Application

Application Notes and Protocols: Mosapride Citrate In Vivo Studies in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate is a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist widely used as a gastroprokinetic agent.[1][2] It enhances gastrointestinal (GI) motility, making it an effective treatment for functional dyspepsia, gastroesophageal reflux disease, and other GI disorders associated with delayed gastric emptying.[1][2] Mosapride's primary mechanism involves stimulating 5-HT4 receptors in the enteric nervous system, which promotes the release of acetylcholine (ACh) and subsequently enhances smooth muscle contractions and motility.[1][2][3] Unlike older prokinetic agents, mosapride shows high selectivity for the 5-HT4 receptor with minimal affinity for dopamine D2 or 5-HT3 receptors, reducing the risk of certain adverse effects.[1][4]

These application notes provide a comprehensive overview of in vivo study designs for evaluating this compound in rodent models, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Mechanism of Action: Signaling Pathway

This compound exerts its prokinetic effects by acting as a selective agonist at the 5-HT4 receptors located on cholinergic neurons within the enteric nervous system.[1] Binding of mosapride to the 5-HT4 receptor, a G-protein coupled receptor, activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. The rise in cAMP activates protein kinase A (PKA), leading to an influx of calcium ions and facilitating the release of acetylcholine (ACh) from the neuron terminals.[1] The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering muscle contraction and enhancing motility.[1]

Caption: this compound signaling pathway via 5-HT4 receptor agonism.

Experimental Workflow for In Vivo Rodent Studies

A typical workflow for assessing the in vivo efficacy of this compound in rodent models involves several key stages, from animal acclimatization to data analysis. The specific assays employed will depend on the therapeutic aspect being investigated, such as gastric emptying, intestinal transit, or visceral sensitivity.

Caption: General experimental workflow for mosapride studies in rodents.

Experimental Protocols

Protocol 1: Gastric Emptying Assessment (Phenol Red Meal Assay in Mice)

This protocol is adapted from studies evaluating the effect of prokinetic agents on gastric emptying in mice.[5]

-

Animals: Use Swiss albino mice (20-25 g), fasted for 18-24 hours with free access to water.

-

Groups:

-

Control (No treatment)

-

Vehicle (e.g., 0.9% saline, administered orally)

-

This compound (e.g., 20 mg/kg, administered orally)

-

-

Procedure:

-

Administer this compound or vehicle 45 minutes before the test meal.

-

Administer a 0.5 mL test meal containing 1.5% methylcellulose and 0.05% phenol red via oral gavage.

-

Euthanize the mice 20-30 minutes after the test meal.

-

Ligate the pylorus and cardia, and carefully remove the stomach.

-

Homogenize the stomach with its contents in 10 mL of 0.1 N NaOH.

-

Add 0.5 mL of 20% trichloroacetic acid (TCA) to the homogenate to precipitate proteins and centrifuge at 3000 rpm for 10 minutes.

-

To 1 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color.

-

Measure the absorbance of the solution at 560 nm using a spectrophotometer.

-

-

Calculation:

-

Gastric Emptying (%) = (1 - Absorbance of test sample / Absorbance of control sample at time 0) x 100.

-

Protocol 2: Colonic Motility Assessment (Fecal Pellet Output in Rats)

This protocol measures the prokinetic effect of mosapride on the colon by quantifying fecal output.[6]

-

Animals: Use adult male rats, housed individually to allow for accurate fecal collection.

-

Surgical Preparation (Optional, for direct colonic administration):

-

For intracolonic (IC) administration, a PE 90 tube can be surgically implanted into the cecum and exteriorized at the back of the neck.[6] Allow for a recovery period of at least 3 days.

-

-

Groups:

-

Vehicle (e.g., 0.5 mL saline, peroral (PO) or IC)

-

This compound (e.g., 20 mg/kg in 0.5 mL saline, PO or IC)

-

-

Procedure:

-

Administer the vehicle or this compound via the desired route.

-

Place the rats in clean cages without bedding.

-

Count the total number of fecal pellets expelled by each rat at specified time points (e.g., 1 hour and 2 hours post-administration).

-

-

Data Analysis: Compare the mean number of fecal pellets between the mosapride-treated and vehicle groups using appropriate statistical tests (e.g., Wilcoxon rank-sum test).[6]

Protocol 3: Visceral Hypersensitivity Model (Colorectal Distension in Rats)

This protocol assesses the potential of mosapride to alleviate visceral pain.[7]

-

Animals: Use adult male rats.

-

Induction of Hypersensitivity:

-

Anesthetize the rats (e.g., with urethane).

-

Instill a mild irritant intrarectally, such as 4% acetic acid or 1.5% zymosan, to induce visceral hypersensitivity.[7]

-

-

Measurement of Visceromotor Response (VMR):

-

Place electromyography (EMG) electrodes on the abdominal musculature to record muscle contractions, which serve as a proxy for a pain response.

-

Insert a balloon catheter into the colon/rectum.

-

Record baseline VMR by inflating the balloon to various pressures (colorectal distension, CRD) before inducing hypersensitivity.

-

After irritant instillation, repeat the CRD procedure to confirm hypersensitivity (indicated by an increased VMR).

-

-

Drug Administration and Testing:

-

Administer this compound (e.g., via intraperitoneal injection) 3 hours after the induction of hypersensitivity.[7]

-

After drug administration, perform the CRD protocol again and record the VMR.

-

-

Data Analysis: Calculate the percentage change in VMR before and after mosapride treatment and compare it to the vehicle-treated group. A significant reduction in VMR indicates an analgesic effect.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo rodent studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats [8] (Following a single oral dose of 10 mg/kg)

| Sex | Cmax (ng/mL) | T½ (hours) | Oral Bioavailability (%) |

| Male | 44 | 1.9 | 7 |

| Female | 788 | 2.8 | 47 |

Table 2: Efficacy of this compound on Gastric Emptying in Rodents

| Species | Model | Mosapride Dose | Route | Outcome | Reference |

| Rat | Normal | 0.1 - 3 mg/kg | p.o. | Dose-dependently enhanced gastric emptying. | [9] |

| Rat | Normal | 30 mg/kg | p.o. | Inhibited gastric emptying (likely due to M1 metabolite effect). | [9] |

| Mouse | Normal | 20 mg/kg | p.o. | Increased gastric emptying by 89%. | [5] |

| Mouse | Morphine-induced delay | 20 mg/kg | p.o. | Significantly reversed morphine-induced delay. | [5] |

Table 3: Efficacy of this compound on Colonic Motility in Rodents

| Species | Assay | Mosapride Dose | Route | Outcome | Reference |

| Guinea Pig | Force Transducer | 3 - 30 mg/kg | i.g. | Significantly enhanced colonic motility. | [10][11] |

| Rat | Fecal Pellet Output | 20 mg/kg | i.c. | Significantly increased fecal pellet output vs. oral route. | [6] |

Table 4: Effect of this compound on Visceral Hypersensitivity in Rats [7]

| Hypersensitivity Model | Mosapride Treatment | Route | Outcome |

| Acetic Acid-Induced | Intraperitoneal Injection | i.p. | Significant reduction in VMR (61 ± 9%). |

| Zymosan-Induced | Intraperitoneal Injection | i.p. | Significant reduction in VMR (67 ± 9%). |

References

- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacological effects of the gastroprokinetic agent this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. Intracolonic Administration of this compound Significantly Increases Colonic Motility Compared With Oral Administration [jnmjournal.org]

- 7. The effects of 5-HT4 receptor agonist, this compound, on visceral hypersensitivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual role of this compound hydrate on the gastric emptying evaluated by the breath test in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound, a 5-HT4 receptor agonist, on colonic motility in conscious guinea pigs. | Sigma-Aldrich [b2b.sigmaaldrich.com]

Application Notes and Protocols for Mosapride Citrate Administration in Conscious Dogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of mosapride citrate in conscious dogs, summarizing key pharmacokinetic and pharmacodynamic data. The detailed protocols are intended to guide researchers in designing and executing studies to evaluate the effects of this gastroprokinetic agent.

Introduction

This compound is a selective serotonin 5-HT4 receptor agonist that enhances gastrointestinal motility.[1][2][3][4] It is utilized in veterinary medicine to manage conditions associated with decreased motility of the upper gastrointestinal tract, such as anorexia and vomiting.[1][2][4][5] Mosapride stimulates 5-HT4 receptors in the gastrointestinal nerve plexus, which in turn increases the release of acetylcholine, leading to enhanced gastric emptying and motility.[1][3][4] Unlike some other prokinetic agents, mosapride has a high affinity for 5-HT4 receptors in the GI tract and lacks affinity for dopamine D2 receptors, thus avoiding certain central nervous system and endocrine-related side effects.[4][6] Its major active metabolite, M1, also exhibits 5-HT3 receptor antagonist activity, which may contribute to its overall effect on gastrointestinal transit.[7][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Conscious Dogs

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t½ (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) | Reference |

| Oral | 10 | 207 (male) | 0.5 - 1 | 1.5 | 540 (male) | 8 | [1][9] |

| 289-319 (female) | 778 (female) | [1] | |||||

| Intravenous | 2 | - | - | 2.4 (t½β) | - | - | [9] |

| Intravenous | 1 | - | - | - | - | ~1 | [10] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC: Area under the curve.

Table 2: Recommended Oral Dosing for Prokinetic Effects in Conscious Dogs

| Dose (mg/kg) | Dosing Frequency | Observed Effect | Reference |

| 0.25 - 1 | Twice daily | Improvement in appetite, vomiting, and upper GI motility in clinical cases. | [1] |

| 0.5 - 2 | Single dose | Dose-dependent increase in antral motor index. | [1] |

| 0.75 - 2 | Single dose | Significant increase in gastric motility index. | [2][6][11] |

| 2 | Twice daily (for 1 week) | No adverse effects on blood tests or health. | [2][11] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: Mechanism of action of this compound.

General Experimental Workflow for Evaluating Mosapride in Conscious Dogs

Caption: Experimental workflow for Mosapride studies in dogs.

Experimental Protocols

Protocol 1: Evaluation of Gastric Prokinetic Action Using Ultrasonography

This protocol is adapted from studies assessing postprandial gastric antral motility.[2][11]

1. Animals:

-

Use healthy adult dogs (e.g., Beagles), weighing between 10-15 kg.

-

Acclimatize animals to the study environment and procedures.

-

Fast dogs for at least 12 hours prior to the experiment, with free access to water.

2. Drug Administration:

-

Prepare this compound tablets by grinding them into a powder and dissolving in distilled water.[6]

-

Administer a single oral dose of mosapride (e.g., 0.5, 0.75, 1, and 2 mg/kg) or a vehicle control (distilled water).[2][6][11] A crossover study design with a one-week washout period between treatments is recommended.[2][6][11]

3. Gastric Motility Assessment:

-

Thirty minutes after drug administration, provide a standardized meal.

-

Perform abdominal ultrasonography to evaluate gastric antral motility.

-

Record video clips of the gastric antrum for a set duration at specific time points post-feeding.

-

Analyze the recordings to determine the frequency of antral contractions and the change in the antral area during contractions.

-

Calculate a Motility Index (MI) based on these measurements to quantify gastric motility.

4. Data Analysis:

-

Compare the MI values between the mosapride-treated groups and the control group using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Pharmacokinetic Analysis of Orally Administered Mosapride

This protocol is based on pharmacokinetic studies conducted in conscious dogs.[9][10]

1. Animals:

-

Use healthy adult dogs.

-

Fast dogs overnight prior to drug administration.

2. Drug Administration:

3. Sample Collection:

-

Collect blood samples from a suitable vein (e.g., cephalic vein) into heparinized tubes at predetermined time points. Recommended time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -20°C or lower until analysis.

4. Sample Analysis:

-

Determine the plasma concentration of mosapride and its major metabolite (M-1) using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12]

5. Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, and AUC.[10]

-

If intravenous data is available, calculate the oral bioavailability.

Protocol 3: Measurement of Gastric Emptying

This protocol outlines a method for assessing the effect of mosapride on gastric emptying of a solid meal.[13]

1. Animals and Surgical Preparation (if applicable):

-

Use healthy dogs fitted with a duodenal cannula for sample collection. This allows for repeated, non-invasive sampling.

-

Allow for a full recovery period after surgery before starting experiments.

2. Drug Administration:

-

Administer this compound at the desired dose and route (e.g., 0.3-3 mg/kg, p.o.) or a vehicle control prior to the test meal.

3. Test Meal and Sample Collection:

-

Provide a standardized solid test meal of a known dry weight.

-

Simultaneously, infuse a non-absorbable liquid marker (e.g., polyethylene glycol) in saline to measure the liquid phase emptying.

-

Begin collecting 1-mL samples from the duodenal cannula at regular intervals (e.g., every 15 minutes) for several hours.

-

To ensure complete sample recovery, continuously perfuse the duodenum with another marker like phenolsulfonphthalein.[13]

4. Sample Processing and Analysis:

-

Freeze-dry the collected duodenal samples to determine the weight of the solid food component that has emptied from the stomach.

-

Analyze the concentration of the liquid marker to determine the volume of the liquid phase emptied.

5. Data Analysis:

-

Plot the cumulative amount of solid and liquid emptied from the stomach over time.

-

Compare the gastric emptying curves and parameters (e.g., time to 50% emptying) between the mosapride and control groups to determine the drug's effect.

References

- 1. bussan-ah.com [bussan-ah.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 7. Mosapride - Wikipedia [en.wikipedia.org]

- 8. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the gastrokinetic agent this compound after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic analysis of mosapride following intravenous and oral administration in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prokinetic effect of the 5-HT4R agonist mosapride on canine gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A new method to measure gastric emptying in conscious dogs: a validity study and effects of EM523 and L-NNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mosapride Citrate HPLC Analytical Method Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Mosapride citrate. It includes detailed protocols for assay determination, analysis of related substances, and forced degradation studies, crucial for quality control and stability assessment of this compound in bulk drug and pharmaceutical formulations.

Introduction

This compound is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist.[1][2] Accurate and reliable analytical methods are essential for ensuring its quality, safety, and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of this compound due to its specificity, sensitivity, and accuracy.[1][2][3] This application note outlines various developed and validated RP-HPLC methods for the analysis of this compound.

HPLC Method Parameters for this compound Analysis

Several RP-HPLC methods have been successfully developed for the analysis of this compound. A summary of the chromatographic conditions from various validated methods is presented in Table 1 for easy comparison. The selection of a particular method may depend on the specific requirements of the analysis, such as the determination of the bulk drug, analysis of pharmaceutical formulations, or the separation of related substances and degradation products.

Table 1: Summary of Reported HPLC Methods for this compound Analysis

| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[5] | Method 5[6] |

| Stationary Phase | C18 Column | Waters Symmetry C18 | C18 Column (250 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6 mm, 5 µm) | X-Bridge C18 |

| Mobile Phase | Acetonitrile: 0.02 M KH2PO4 buffer (pH 4.0 with o-phosphoric acid) (50:50, v/v) | Acetonitrile: 0.024 M Orthophosphoric acid (pH 3.0 with triethylamine) (28:72, v/v) | 0.05 mol·L-1 citric acid (pH 4.0 with NaOH): Acetonitrile (65:35) | A: 20mM Ammonium acetate (pH 5.3) B: Acetonitrile:Methanol (85:15) | Acetonitrile: 0.025 M KH2PO4: Triethylamine (30:69:1 v/v; pH 7.0) |

| Elution Mode | Isocratic | Isocratic | Isocratic | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | - | 1.0 mL/min | 1.0 mL/min | - |

| Detection Wavelength | 274 nm | 276 nm | 274 nm | 278 nm | 283 nm |

| Column Temperature | 40°C | - | - | 25°C | - |

| Internal Standard | Risperidone | - | - | - | - |

| Retention Time | 8.10 min | - | - | 33 min | - |

Experimental Protocols

Protocol for Assay of this compound in Bulk Drug

This protocol is based on the method described by S. M. M. Ali et al.[1]

Objective: To determine the purity of this compound in a bulk drug sample.

Materials:

-

This compound reference standard

-

This compound bulk drug sample

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Risperidone (Internal Standard)

-

High purity water

Equipment:

-

HPLC system with UV detector

-

C18 analytical column

-

Sonicator

-

pH meter

-

Analytical balance

Procedure:

-

Preparation of 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 4.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.

-

Preparation of Mobile Phase: Mix acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 4.0) in a ratio of 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas.

-

Preparation of Internal Standard (IS) Solution: Accurately weigh and dissolve Risperidone in the mobile phase to obtain a concentration of 10 µg/mL.

-

Preparation of Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Add 5 mL of mobile phase and sonicate to dissolve. Make up the volume with the mobile phase. From this stock solution, prepare working standards in the range of 0.5 to 30 µg/mL and add a fixed concentration of the internal standard.

-

Preparation of Sample Solution: Accurately weigh about 10 mg of this compound bulk drug sample and prepare the solution as described for the standard solution, including the addition of the internal standard.

-

Chromatographic Analysis:

-

Set the HPLC system with the chromatographic conditions mentioned in Table 1, Method 1.

-

Inject 20 µL of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for this compound and the internal standard.

-

-

Calculation: Calculate the percentage purity of this compound in the bulk drug sample using the response factor obtained from the standard solution.

Protocol for Determination of Related Substances

This protocol is based on the method described by Rao, R. N., et al.[3]

Objective: To detect and quantify impurities in this compound.

Materials:

-

This compound reference standard and samples

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid (AR grade)

-

Triethylamine (AR grade)

-

High purity water

Equipment:

-

HPLC system with a photodiode array (PDA) or UV detector

-

Waters Symmetry C18 column or equivalent

-

Analytical balance

Procedure:

-

Preparation of Mobile Phase: Prepare a mixture of acetonitrile and 0.024 M orthophosphoric acid in a ratio of 28:72 (v/v). Adjust the pH to 3.0 with triethylamine. Filter and degas the mobile phase.

-

Preparation of Standard and Sample Solutions: Prepare solutions of the reference standard and sample in the mobile phase. The concentration will depend on the levels of impurities to be detected. A typical concentration for the main analyte is 1000 µg/mL.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase (Table 1, Method 2).

-

Inject the prepared solutions.

-

Monitor the chromatogram at 276 nm.

-

-

Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the main peak. The method should be validated to ensure it can detect process-related impurities at trace levels.

Protocol for Forced Degradation Study

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method.[7] The following protocol outlines the general procedure for conducting forced degradation of this compound.

Objective: To investigate the degradation behavior of this compound under various stress conditions and to ensure the specificity of the HPLC method in separating the drug from its degradation products.

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 8 hours.

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 8 hours.

-

Neutral Hydrolysis: Reflux the drug substance in water at 60°C for 8 hours.

-

Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 95°C.[8]

-

Photolytic Degradation: Expose the solid drug substance to UV radiation (254 nm and 366 nm) for 8 hours.[6]

Procedure:

-

Prepare a stock solution of this compound.

-

For each stress condition, take a known amount of the drug and subject it to the conditions described above.

-

After the specified time, neutralize the acidic and basic solutions.

-

Dilute the stressed samples with the mobile phase to a suitable concentration.

-

Analyze the stressed samples using a validated stability-indicating HPLC method.

-

The peak purity of the this compound peak in the chromatograms of the stressed samples should be checked using a PDA detector to ensure that no degradation products are co-eluting with the main peak.

Method Validation Summary

Any developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 2.

Table 2: Summary of Validation Parameters for this compound HPLC Methods

| Validation Parameter | Method 1[1] | Method 4[3] | Method 6 |

| Linearity Range | 0.5 - 30 µg/mL | 125 - 1000 µg/mL | 7.5 - 45 µg/mL[10] |

| Correlation Coefficient (r²) | 0.9998 | - | - |

| Accuracy (% Recovery) | 101.55 ± 0.97% | 95.53 - 100.7% | 99.22 - 100.09%[10] |

| Precision (RSD %) | < 1% (Intra- and Inter-day) | - | - |

| Limit of Detection (LOD) | 0.23 µg/mL | - | - |

| Limit of Quantification (LOQ) | - | - | - |

| Specificity | Confirmed through forced degradation studies | Capable of detecting all process-related impurities | Confirmed |

Visualizations

The following diagrams illustrate the key workflows in the development and validation of an HPLC method for this compound.

Caption: Workflow for HPLC Method Development.

Caption: Analytical Method Validation Process.

Caption: Forced Degradation Study Protocol.

References

- 1. A validated RP-HPLC method for the determination of this compound in bulk drug samples and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a liquid chromatographic method for determination of related-substances of this compound in bulk drugs and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC determination of related substances in this compound tab...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–this compound and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. CN111505154B - Detection method for this compound and five key impurities in preparation thereof - Google Patents [patents.google.com]

- 9. search.library.uq.edu.au [search.library.uq.edu.au]

- 10. japer.in [japer.in]

Application Note: Quantifying Mosapride Citrate in Plasma Samples Using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Accurate quantification of mosapride in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is based on established and validated procedures, ensuring reliability and reproducibility.[2][3][4][5]

Principle

This method utilizes a robust sample preparation technique to extract mosapride and an internal standard (IS) from plasma. The extract is then subjected to reverse-phase liquid chromatography for separation, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the accurate quantification of mosapride.[2][3]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (e.g., Tamsulosin or a stable isotope-labeled mosapride)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm)[2][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 200 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane, methylene dichloride, and isopropanol).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the recommended starting conditions for the LC-MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[2][3] |

| Mobile Phase A | Water with 0.3% Formic Acid[2][3] |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.25 mL/min[2][3] |

| Gradient | Gradient elution may be optimized for better separation. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 2-5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Mosapride) | m/z 422 → m/z 198[2][3][6] |

| MRM Transition (IS - Tamsulosin) | m/z 409 → m/z 228[2][3] |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

Method Validation and Quantitative Data

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.[7]

Table 3: Summary of Quantitative Performance

| Parameter | Typical Performance |

| Linearity Range | 0.17 - 68.00 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.17 ng/mL[2][3] |

| Intra-day Precision (RSD) | < 13%[2][3] |

| Inter-day Precision (RSD) | < 13%[2][3] |

| Accuracy (RE) | Within ± 6.3%[2][3] |

| Recovery | 97 - 107%[4][5] |

Visualizations

Caption: Experimental workflow for mosapride quantification.

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma samples.[2][3] The detailed protocol and performance characteristics outlined in this application note serve as a valuable resource for researchers in the fields of pharmacology and drug development. Proper method validation is essential to ensure data integrity for clinical and preclinical studies.

References

- 1. japer.in [japer.in]

- 2. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometric method for determination of this compound in equine tissues [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. Quantification of pseudoephedrine in human plasma by LC-MS/MS using mosapride as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

Application Notes and Protocols: Mosapride Citrate Dose-Response in Isolated Guinea Pig Ileum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist known for its prokinetic effects on the gastrointestinal (GI) tract.[1] Its primary mechanism of action involves the stimulation of 5-HT₄ receptors on enteric cholinergic neurons, which in turn enhances the release of acetylcholine (ACh) and promotes GI motility.[1][2] The isolated guinea pig ileum is a classical and highly valuable ex vivo model for studying the pharmacological effects of compounds targeting enteric neurotransmission and smooth muscle function due to its robust and reproducible responses.

These application notes provide a comprehensive overview of the dose-response relationship of this compound in the isolated guinea pig ileum, including detailed experimental protocols and a summary of key pharmacological parameters.

Pharmacological Profile of this compound in Guinea Pig Ileum

This compound demonstrates a concentration-dependent enhancement of contractile activity in the isolated guinea pig ileum.[1] While it may not be a potent initiator of spontaneous contractions, it significantly enhances electrically evoked contractions, indicating its primary action is on the modulation of neuronal activity within the myenteric plexus.

Dose-Response Data

The following table summarizes the key quantitative parameters for the effect of this compound on the enhancement of electrically evoked contractions in the isolated guinea pig ileum.

| Parameter | Value | Tissue Preparation | Notes |

| EC₅₀ | 73 nM | Guinea Pig Ileum | Represents the concentration at which this compound produces 50% of its maximal enhancement of electrically evoked contractions.[3] |

| Effective Concentration Range | 1 nM - 100 nM (10⁻⁹ to 10⁻⁷ M) | Guinea Pig Colon | While this data is from the colon, it provides a likely effective concentration range for the ileum, showing enhanced contraction. At higher concentrations (1 µM or 10⁻⁶ M), the effect was diminished.[4] |

| Receptor Binding Affinity (Ki) | 84.2 nM | Guinea Pig Ileum (Myenteric Plexus) | Represents the inhibitory constant of mosapride for the 5-HT₄ receptor, indicating high binding affinity.[2] |

Signaling Pathway and Mechanism of Action

The prokinetic effect of this compound is initiated by its binding to and activation of 5-HT₄ receptors located on the presynaptic terminals of cholinergic neurons in the myenteric plexus of the intestinal wall.

Experimental Protocols

This section details the standard methodology for assessing the dose-response of this compound in an isolated guinea pig ileum preparation.

Tissue Preparation

-

Humanely euthanize a guinea pig (250-350g) following institutionally approved ethical guidelines.

-

Perform a laparotomy to expose the abdominal cavity and locate the ileocecal junction.

-

Carefully excise a terminal segment of the ileum (approximately 10-15 cm).

-

Place the excised tissue in a petri dish containing warm, oxygenated Krebs-Henseleit solution.

-

Gently flush the lumen of the ileum segment with Krebs solution to remove its contents.

-

Cut the ileum into segments of 2-3 cm in length. The longitudinal muscle with the myenteric plexus attached is the primary tissue of interest.

Organ Bath Setup

-

Mount a 2-3 cm segment of the ileum in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen (95% O₂, 5% CO₂).

-

Attach one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force-displacement transducer.

-

Apply a resting tension of 0.5 to 1.0 gram to the tissue and allow it to equilibrate for a stabilization period of 30-60 minutes. During this time, wash the tissue with fresh Krebs solution every 15 minutes.

Construction of Dose-Response Curve

-

After equilibration, record a stable baseline of spontaneous activity.

-

Prepare stock solutions of this compound in distilled water or an appropriate vehicle.

-

Add this compound to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration (e.g., 1 nM).

-

For cumulative addition, add increasing concentrations of the drug at regular intervals after the response to the previous concentration has reached a plateau.

-

For non-cumulative addition, add a single concentration, record the peak response, and then wash the tissue multiple times until the baseline is re-established before adding the next concentration.

-

Record the contractile response (in grams of tension) for each concentration.

-

Continue adding increasing concentrations of this compound until a maximal response is achieved or the response begins to decline.

Data Analysis

-

Measure the peak tension generated at each concentration of this compound.

-

Normalize the data by expressing each response as a percentage of the maximal response observed.

-

Plot the normalized response against the logarithm of the molar concentration of this compound.

-

Fit the resulting data points to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the EC₅₀ and Eₘₐₓ values.

Solutions and Reagents

-

Krebs-Henseleit Solution (mM): NaCl (118), KCl (4.7), CaCl₂ (2.5), MgSO₄·7H₂O (1.2), KH₂PO₄ (1.2), NaHCO₃ (25), and Glucose (11.1).

-

Carbogen Gas: 95% O₂ / 5% CO₂

-

This compound Stock Solution: 10 mM in distilled water, serially diluted to working concentrations.

References

- 1. Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of effect of this compound and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of this compound on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Mosapride Citrate 5-HT₄ Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride citrate is a selective 5-hydroxytryptamine-4 (5-HT₄) receptor agonist widely used as a gastroprokinetic agent.[1][2][3] Its therapeutic effects are primarily mediated by the activation of 5-HT₄ receptors in the gastrointestinal tract, which stimulates acetylcholine release from enteric neurons, thereby enhancing motility.[2][3][4] The 5-HT₄ receptor is a Gs protein-coupled receptor (GPCR), and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is a key mechanism for assessing the agonistic activity of compounds like this compound.

These application notes provide detailed protocols for two common cell-based assays to quantify the 5-HT₄ agonism of this compound: a cAMP assay and a luciferase reporter gene assay. These assays are fundamental tools for researchers in pharmacology and drug development for characterizing the potency and efficacy of 5-HT₄ receptor agonists.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound at the 5-HT₄ receptor from various studies. This data is essential for comparative analysis and for establishing appropriate concentration ranges in experimental designs.

| Compound | Assay Type | Tissue/Cell Line | Parameter | Value (nM) |

| Mosapride | Receptor Binding | Guinea pig striatum | IC₅₀ | 113[1] |

| Mosapride | Functional Assay (Relaxation) | Rat esophagus | EC₅₀ | 208[1] |

| Mosapride | Functional Assay (Contraction) | Guinea pig ileum | EC₅₀ | 73[1] |

| Mosapride | Functional Assay (Contraction) | Guinea pig distal colon | EC₅₀ | 3029[1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol outlines a method for quantifying intracellular cAMP levels in response to 5-HT₄ receptor activation using a competitive immunoassay format.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT₄ receptor.

-

Cell culture medium (e.g., DMEM or F12K) with supplements.

-

Phosphate-Buffered Saline (PBS).

-

This compound and other reference compounds.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).

-

White, opaque 384-well microplates.

-

TR-FRET compatible plate reader.

Procedure:

-

Cell Culture and Plating:

-

Culture the 5-HT₄ receptor-expressing cells according to standard protocols.

-

On the day of the assay, harvest the cells and resuspend them in assay buffer (typically a stimulation buffer provided with the kit, often containing a PDE inhibitor like IBMX).

-

Dispense the cell suspension into the wells of a 384-well plate (e.g., 1500-5000 cells/well).[5]

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and other test compounds in the assay buffer.

-

Add the compound dilutions to the wells containing the cells. Include a vehicle control (buffer only) and a positive control (a known 5-HT₄ agonist).

-

-

Stimulation:

-

Detection:

-